REACTION_CXSMILES
|
CC1C=CN=C(N[C:9](=[O:25])[C:10]2[CH:15]=[CH:14][C:13]([B:16]3[O:20][C:19]([CH3:22])([CH3:21])[C:18]([CH3:24])([CH3:23])[O:17]3)=[CH:12][CH:11]=2)C=1.[F:26][C:27]([F:36])([F:35])[C:28]1[CH:33]=[CH:32][N:31]=[C:30]([NH2:34])[CH:29]=1>>[CH3:21][C:19]1([CH3:22])[C:18]([CH3:23])([CH3:24])[O:17][B:16]([C:13]2[CH:14]=[CH:15][C:10]([C:9]([NH:34][C:30]3[CH:29]=[C:28]([C:27]([F:26])([F:35])[F:36])[CH:33]=[CH:32][N:31]=3)=[O:25])=[CH:11][CH:12]=2)[O:20]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1)NC(C1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=NC=C1)N)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
This compound was prepared, in an analogous manner
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OB(OC1(C)C)C1=CC=C(C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 657.2 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |